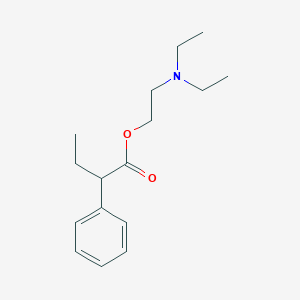
Butetamate
Vue d'ensemble
Description
Butetamate, également connu sous le nom de 2-(diéthylamino)éthyl 2-phénylbutanoate, est un composé chimique de formule moléculaire C16H25NO2 et d'un poids moléculaire de 263,3752 g/mol . Il s'agit d'un dérivé ester de l'acide phénylbutyrique et est principalement utilisé dans l'industrie pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Butetamate peut être synthétisé par estérification de l'acide alpha-phénylbutyrique avec du chlorure de bêta-diéthylaminoéthyle chlorhydrate en présence d'une base comme le carbonate de potassium. La réaction est généralement effectuée dans un solvant comme l'éther diisopropylique sous reflux pendant environ 18 heures .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées comme la chromatographie liquide haute performance (HPLC) peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Butetamate subit diverses réactions chimiques, notamment :
Hydrolyse : this compound peut être hydrolysé pour produire de l'acide alpha-phénylbutyrique et du bêta-diéthylaminoéthanol.
Oxydation : Il peut être oxydé pour former les acides carboxyliques et les amines correspondants.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes fonctionnels ester ou amine.
Réactifs et conditions courants
Hydrolyse : Conditions acides ou basiques en utilisant des réactifs comme l'acide chlorhydrique ou l'hydroxyde de sodium.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Substitution : Nucléophiles comme le méthylate de sodium ou l'ammoniac.
Principaux produits formés
Hydrolyse : Acide alpha-phénylbutyrique et bêta-diéthylaminoéthanol.
Oxydation : Acides carboxyliques et amines correspondants.
Substitution : Divers esters et amines substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Butetamate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris son interaction avec les enzymes et les récepteurs.
Industrie : Utilisé dans le développement de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés.
Mécanisme d'action
This compound exerce ses effets en ciblant le centre de la toux dans le cerveau, en particulier le bulbe rachidien. Il se lie aux récepteurs dans cette région, inhibant le réflexe de la toux sans provoquer de sédation ni de dépendance, ce qui en fait une alternative plus sûre aux antitussifs à base d'opioïdes .
Mécanisme D'action
Butetamate exerts its effects by targeting the cough center in the brain, specifically the medulla oblongata. It binds to receptors in this region, inhibiting the cough reflex without causing sedation or dependency, making it a safer alternative to opioid-based antitussives .
Comparaison Avec Des Composés Similaires
Composés similaires
Butamirate : Un autre antitussif avec une structure et un mécanisme d'action similaires.
Oxeladin : Chimiquement lié à la butetamate, utilisé comme antitussif non opioïde.
Pentoxyverine : Shares structural similarities and is used for similar therapeutic purposes.
Unicité
This compound est unique dans son équilibre entre efficacité et sécurité. Contrairement aux antitussifs à base d'opioïdes, il ne provoque pas de sédation ni de dépendance, ce qui le rend adapté à une utilisation à long terme. Son ciblage spécifique du bulbe rachidien le distingue également des autres antitussifs non opioïdes .
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWHSYRZDLWQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045640 | |
| Record name | Butetamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14007-64-8 | |
| Record name | Butetamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14007-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butetamate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butetamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butetamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTETAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO6TC90PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


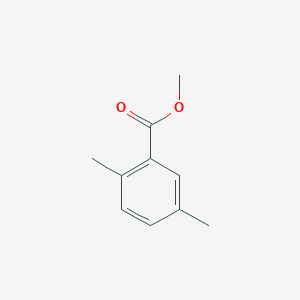
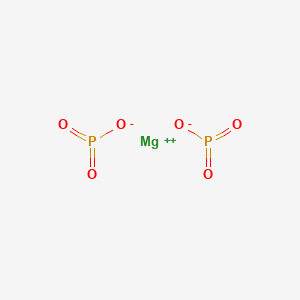
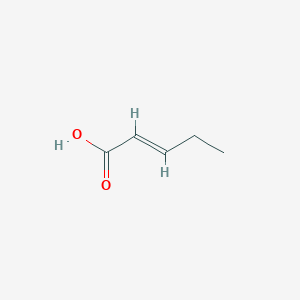
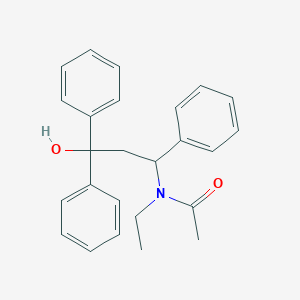
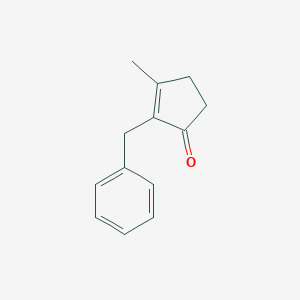
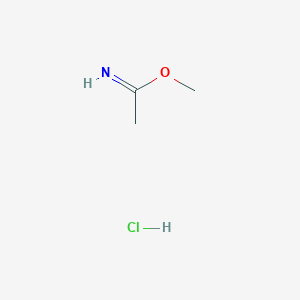
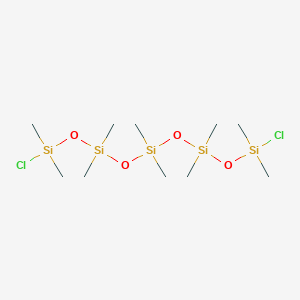
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)
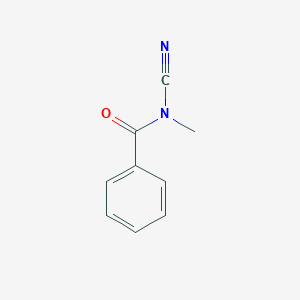

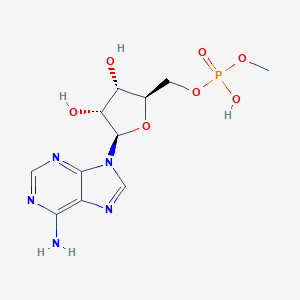
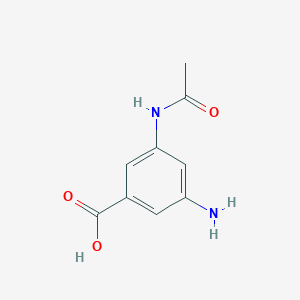
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

